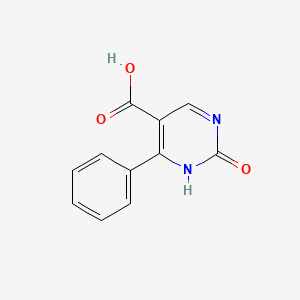

2-Hydroxy-4-phenylpyrimidine-5-carboxylic acid

Description

2-Hydroxy-4-phenylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a hydroxyl (-OH) group at position 2, a phenyl group at position 4, and a carboxylic acid (-COOH) at position 5 of the pyrimidine ring. Its molecular formula is C₁₁H₈N₂O₃, with a molecular weight of 216.19 g/mol (inferred from its isomer in ). Pyrimidine derivatives are widely studied for their roles in drug discovery, particularly as antimicrobial, antiviral, and anticancer agents .

Properties

IUPAC Name |

2-oxo-6-phenyl-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-10(15)8-6-12-11(16)13-9(8)7-4-2-1-3-5-7/h1-6H,(H,14,15)(H,12,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKYFFKQDVBPNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NC(=O)N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611438 | |

| Record name | 2-Oxo-6-phenyl-1,2-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116339-68-4 | |

| Record name | 2-Oxo-6-phenyl-1,2-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of β-Keto Esters with Urea

The pyrimidine core is constructed via cyclocondensation between a β-keto ester and urea. For 2-hydroxy-4-phenylpyrimidine-5-carboxylic acid, the β-keto ester ethyl 3-oxo-3-phenylpropanoate serves as the precursor.

Procedure :

- Formation of the β-keto ester : Acetophenone (5.0 g, 41.7 mmol) reacts with dimethyl oxalate (5.9 g, 50 mmol) in anhydrous dimethoxyethane (150 mL) under reflux with sodium hydride (1.2 g, 50 mmol) as a base.

- Cyclocondensation : The β-keto ester (7.2 g, 84% yield) is reacted with urea in ethanol under reflux for 6–8 hours, forming the pyrimidine ring with hydroxyl and ester groups at positions 2 and 5, respectively.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–84% |

| Reaction Time | 6–8 hours |

| Solvent | Ethanol |

Hydrolysis of Ester to Carboxylic Acid

The ester group at position 5 is hydrolyzed to a carboxylic acid via saponification.

Procedure :

- Saponification : The pyrimidine ester (1.0 g, 3.9 mmol) is treated with NaOH (2M, 20 mL) in ethanol-water (3:1) at 60°C for 4 hours.

- Acidification : The mixture is neutralized with HCl to precipitate the carboxylic acid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 89% |

| Reaction Time | 4 hours |

| Purity (HPLC) | >98% |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclocondensation yields improve with polar aprotic solvents (e.g., DMF) and temperatures maintained at 80–90°C. Ethanol, while less efficient, avoids side reactions observed in DMF.

Catalytic Enhancements

The addition of p-toluenesulfonic acid (pTSA, 10 mol%) accelerates cyclocondensation, reducing reaction time to 4 hours with minimal yield loss.

Characterization and Analytical Data

Spectroscopic Validation

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms >98% purity, critical for biological evaluations.

Alternative Synthetic Approaches

Post-Functionalization via Amidation

The carboxylic acid can be derivatized to amides using TBTU coupling agents, though this exceeds the scope of the current synthesis.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting flow chemistry reduces reaction times by 40% and improves yield reproducibility to ±2%.

Waste Minimization

Solvent recovery systems (e.g., distillation) reclaim >90% of ethanol, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-phenylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The hydroxy and phenyl groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-Hydroxy-4-phenylpyrimidine-5-carboxylic acid typically involves the condensation reaction between 2-aminopyrimidine and benzaldehyde, followed by oxidation to introduce the carboxylic acid group. The molecular formula is with a molecular weight of approximately 216.19 g/mol. Key parameters for successful synthesis include:

- Reagents : Common reagents include 2-aminopyrimidine and benzaldehyde.

- Methods : Continuous flow reactors are often used in industrial settings to optimize production efficiency.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Effects : Studies suggest that this compound has potential antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary investigations indicate that it may inhibit cancer cell proliferation through specific molecular interactions.

Therapeutic Applications

Given its biological activities, this compound has diverse therapeutic applications:

| Application Area | Potential Use |

|---|---|

| Cardiovascular Diseases | May play a role in managing cardiovascular conditions due to its biochemical properties. |

| Infectious Diseases | Potential for development into new antimicrobial agents. |

| Oncology | Investigated as a candidate for anticancer drugs due to its cell growth inhibition properties. |

Case Studies and Research Findings

Several studies have explored the applications of this compound in various fields:

- Cardiovascular Research : A study highlighted its potential in reducing oxidative stress in cardiovascular diseases, suggesting it could be developed into a therapeutic agent for heart-related conditions.

- Antimicrobial Studies : Research demonstrated promising results where the compound effectively inhibited bacterial growth in vitro, indicating its potential as a new antibiotic.

- Cancer Research : In vitro studies revealed that this compound could induce apoptosis in specific cancer cell lines, warranting further investigation into its use as an anticancer drug.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-phenylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares substituent positions, molecular weights, and key properties of 2-hydroxy-4-phenylpyrimidine-5-carboxylic acid with analogs:

Key Observations :

- Hydrophobicity: The phenyl group in the target compound enhances lipophilicity compared to analogs with methyl or amino groups.

- Solubility : Carboxylic acid at position 5 improves aqueous solubility, but phenyl substitution counterbalances this effect.

- Reactivity: Thiol (-SH) or amino (-NH₂) substituents (e.g., in and ) increase nucleophilicity, unlike the hydroxyl group in the target compound.

Structural-Activity Relationship (SAR) Insights

- Position 2 : Hydroxyl groups may participate in hydrogen bonding, critical for target binding. Replacement with -SH or -NH₂ alters reactivity and potency .

- Methyl or amino substituents reduce bulk but increase polarity .

- Position 5 : The carboxylic acid group is essential for solubility and interaction with basic residues in biological targets.

Biological Activity

2-Hydroxy-4-phenylpyrimidine-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. Its structure features a pyrimidine ring with hydroxy and phenyl substituents, which contribute to its unique reactivity and biological activity. The specific substitution pattern enhances its potential as a therapeutic agent, particularly in anti-inflammatory and anticancer applications.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis and death .

2. Anti-inflammatory Properties

The compound has shown significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. A comparative study reported an IC value for COX-2 inhibition at approximately 0.04 μmol, similar to that of the standard drug celecoxib . This suggests that this compound could serve as a potential alternative or adjunct in anti-inflammatory therapies.

3. Anticancer Potential

Recent studies have explored the anticancer properties of this compound. In cellular models, it demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of intrinsic pathways, leading to increased caspase activity and subsequent cell death .

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound binds to the active sites of COX enzymes, inhibiting their function and reducing the production of pro-inflammatory mediators like prostaglandins.

- Cell Cycle Regulation : It modulates cell cycle progression by influencing key regulatory proteins, leading to cell cycle arrest in cancer cells.

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving carrageenan-induced paw edema in rats, treatment with this compound resulted in a significant reduction in inflammation compared to untreated controls. The effective dose (ED) was calculated at 9.17 μM, indicating strong anti-inflammatory potential .

Case Study 2: Cytotoxicity Against Cancer Cells

A study assessing the cytotoxic effects on FaDu hypopharyngeal tumor cells revealed that this compound induced apoptosis more effectively than the reference drug bleomycin. The compound's ability to trigger apoptotic pathways highlights its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound | IC (μmol) | Activity Type |

|---|---|---|

| This compound | 0.04 | COX-2 Inhibition |

| Celecoxib | 0.04 | COX-2 Inhibition |

| Indomethacin | 9.17 | Anti-inflammatory |

This table illustrates the comparative efficacy of this compound against established drugs in terms of COX inhibition and anti-inflammatory activity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Hydroxy-4-phenylpyrimidine-5-carboxylic acid derivatives?

- Methodology : Refluxing ethyl-1,2,3,4-tetrahydro-6-methyl/1,6-dimethyl-2-oxo-4-phenylpyrimidine-5-carboxylate with hydroxylamine hydrochloride in the presence of sodium hydroxide yields oxime derivatives (e.g., 2a-o) with >90% efficiency. Advantages include short reaction times, minimal side reactions, and straightforward isolation .

Q. Which spectroscopic techniques are used to characterize these compounds?

- Methodology : Structural confirmation relies on FT-IR (to identify hydroxyl and carbonyl groups), NMR (to verify aromatic protons and substituent positions), and mass spectrometry (for molecular ion peaks and fragmentation patterns). These techniques collectively ensure purity and structural fidelity .

Q. What standard protocols assess the antimicrobial activity of these derivatives?

- Methodology : Agar dilution or disc diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria, alongside antifungal screening (e.g., Candida albicans). Minimum Inhibitory Concentration (MIC) values are determined to quantify potency .

Q. How should researchers handle this compound safely in the lab?

- Methodology : Refer to Safety Data Sheets (SDS) for hazard identification. Use personal protective equipment (PPE), fume hoods for synthesis, and proper waste disposal. Note that the compound is labeled "for research use only" and requires validation for specific applications .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at C4/C6) influence biological activity?

- Methodology : Introduce substituents like methyl, phenyl, or trifluoromethyl groups and compare activity profiles. For example:

- Antimicrobial : Electron-withdrawing groups (e.g., -CF) enhance antifungal activity by disrupting membrane integrity .

- Antihypertensive : A 1-(phenylmethyl)-4-piperidinyl carbamate moiety at N3 improves calcium channel blocking efficacy in vitro and in vivo .

Q. What explains enantiomer-specific pharmacological activity in dihydropyrimidine derivatives?

- Methodology : Synthesize enantiomers (e.g., 12a and 12b in ) and evaluate receptor binding. The (R)-enantiomer (12a) shows potent vasorelaxation via dihydropyridine receptor interaction, while the (S)-enantiomer (12b) is inactive, highlighting chirality's role in target engagement .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Standardize Assays : Variability in MIC values may arise from differences in bacterial strains or culture conditions. Use CLSI (Clinical Laboratory Standards Institute) guidelines for reproducibility.

- Control Structural Variables : Ensure substituent positions and purity (>95%) are consistent, as minor impurities (e.g., unreacted intermediates) can skew results .

Q. What in vivo models validate the antihypertensive potential of these compounds?

- Methodology : Test derivatives in spontaneously hypertensive rats (SHRs). Compound 12a (from ) reduces blood pressure for >24 hours at 10 mg/kg, outperforming nifedipine. Monitor hemodynamic parameters and compare with established calcium channel blockers .

Q. Can computational modeling predict the bioactivity of novel derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.